Einecs 287-139-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

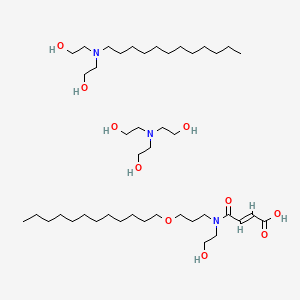

Structure

2D Structure

Properties

CAS No. |

85409-69-4 |

|---|---|

Molecular Formula |

C43H89N3O10 |

Molecular Weight |

808.2 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;(E)-4-[3-dodecoxypropyl(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid;2-[dodecyl(2-hydroxyethyl)amino]ethanol |

InChI |

InChI=1S/C21H39NO5.C16H35NO2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-19-12-15-22(16-17-23)20(24)13-14-21(25)26;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;8-4-1-7(2-5-9)3-6-10/h13-14,23H,2-12,15-19H2,1H3,(H,25,26);18-19H,2-16H2,1H3;8-10H,1-6H2/b14-13+;; |

InChI Key |

QOARLSKUPGTUEH-QDBORUFSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)/C=C/C(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)C=CC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of Einecs 287-139-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity

The substance registered under Einecs 287-139-2 is a salt-like complex formed from three main components. The structural relationship and composition are crucial for understanding its overall behavior.

Caption: Composition of this compound.

Quantitative Data for Individual Components

The following tables summarize the available quantitative physical and chemical properties for the amine components of this compound. Data for the primary benzenesulphonic acid derivative component is not available in public literature.

Table 1: Physical and Chemical Properties of 2,2'-(dodecylimino)diethanol

| Property | Value | Units |

| Molecular Formula | C16H35NO2 | - |

| Molecular Weight | 273.45 | g/mol |

| Physical State | Not specified | - |

| Melting Point | Not available | °C |

| Boiling Point | Not available | °C |

| Density | Not available | g/cm³ |

| Solubility | Not available | - |

Note: Comprehensive experimental data for this component is limited.

Table 2: Physical and Chemical Properties of 2,2',2''-nitrilotriethanol (Triethanolamine)

| Property | Value | Units |

| Molecular Formula | C6H15NO3 | - |

| Molecular Weight | 149.19 | g/mol |

| Appearance | Colorless to pale yellow viscous liquid | - |

| Odor | Mild ammoniacal | - |

| Melting Point | 21.6 | °C[1][2] |

| Boiling Point | 335.4 | °C (decomposes)[2][3] |

| Density | 1.124 | g/mL at 20 °C[1][4] |

| Solubility in water | Miscible | -[1][2][4] |

| Vapor Pressure | <0.01 | mmHg at 20 °C[3] |

| Flash Point | 179 | °C[2][5] |

| pKa | 7.74 | -[2] |

Experimental Protocols

Standard methodologies are employed to determine the key physical and chemical properties of chemical substances. Below are generalized protocols that would be applicable for the characterization of the components of this compound.

3.1. Melting Point Determination (Capillary Method)

The melting point of a solid is determined by heating a small, powdered sample in a capillary tube. The tube is placed in a melting point apparatus, and the temperature is gradually increased. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid[6][7][8].

Caption: Workflow for Melting Point Determination.

3.2. Boiling Point Determination (Thiele Tube Method)

A small amount of the liquid is placed in a test tube with an inverted capillary tube. The test tube is attached to a thermometer and heated in a Thiele tube containing oil. As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point[9][10][11][12][13].

3.3. Solubility Determination

To determine solubility, a measured amount of the solute is added to a specific volume of a solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically. This can be repeated at different temperatures to establish a solubility curve[14][15][16][17][18].

3.4. Density Determination (Pycnometer or Hydrometer Method)

The density of a liquid can be determined by measuring the mass of a known volume. A pycnometer, a flask with a specific volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Alternatively, a hydrometer can be used, which measures density based on buoyancy[19][20][21][22][23].

Conclusion

While a complete physicochemical profile of the complex substance this compound is not currently available, this guide provides critical data on its constituent components. The properties of 2,2',2''-nitrilotriethanol are well-documented, offering a baseline for predicting some of the characteristics of the overall mixture. Further empirical testing on the complete substance is recommended to fully elucidate its properties for drug development and other research applications. The provided experimental protocols serve as a reference for such future characterization efforts.

References

- 1. chembk.com [chembk.com]

- 2. Triethanolamine - Sciencemadness Wiki [sciencemadness.org]

- 3. osha.gov [osha.gov]

- 4. Triethanolamine | 102-71-6 [chemicalbook.com]

- 5. Triethanolamine | [olo.com.tr]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chymist.com [chymist.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. researchgate.net [researchgate.net]

- 19. kbcc.cuny.edu [kbcc.cuny.edu]

- 20. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 21. quora.com [quora.com]

- 22. mt.com [mt.com]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzenesulfonic acid, focusing on its underlying reaction mechanism and kinetics. The information presented is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries, where sulfonation reactions are frequently employed.

Introduction

Benzenesulfonic acid is a key organic intermediate used in the synthesis of a wide range of compounds, including dyes, detergents, and pharmaceuticals. Its production through the sulfonation of benzene is a classic example of an electrophilic aromatic substitution reaction. A thorough understanding of the reaction mechanism and kinetics is crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety. This guide delves into the detailed mechanistic pathways, presents quantitative kinetic data, and provides experimental protocols for the study of this important industrial reaction.

Synthesis Mechanism

The sulfonation of benzene is an electrophilic aromatic substitution reaction where a hydrogen atom on the benzene ring is replaced by a sulfonic acid group (-SO₃H). The reaction is typically carried out by treating benzene with concentrated sulfuric acid or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[1][2]

The overall reaction can be represented as:

C₆H₆ + H₂SO₄/SO₃ → C₆H₅SO₃H + H₂O

The mechanism proceeds through several key steps:

2.1. Generation of the Electrophile

The actual electrophile in the reaction is sulfur trioxide (SO₃). In concentrated sulfuric acid, SO₃ is present in equilibrium.[2] The concentration of SO₃ is significantly higher in fuming sulfuric acid (oleum).[1]

2H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

Alternatively, the electrophile can be considered the protonated form of sulfur trioxide, ⁺SO₃H, which is formed by the protonation of SO₃ by sulfuric acid.[1]

SO₃ + H₂SO₄ ⇌ ⁺SO₃H + HSO₄⁻

2.2. Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the benzene ring attacks the electrophilic sulfur atom of SO₃ (or ⁺SO₃H), leading to the formation of a resonance-stabilized carbocation known as the sigma complex or arenium ion. This step is the rate-determining step of the reaction.

2.3. Deprotonation and Restoration of Aromaticity

A base, typically the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring and yields benzenesulfonic acid.

2.4. Alternative Concerted Mechanism

Recent computational studies suggest that an alternative, concerted mechanism involving two molecules of SO₃ may be operative, particularly in non-polar solvents.[3][4] This pathway avoids the formation of a discrete sigma complex and proceeds through a cyclic transition state.

Mechanism Diagrams

Kinetics of Benzenesulfonic Acid Synthesis

The rate of sulfonation of benzene is influenced by several factors, including the concentration of the sulfonating agent, temperature, and the presence of water.

3.1. Rate Law

The sulfonation of benzene is generally observed to be first-order with respect to benzene.[5] The dependence on the sulfonating agent is more complex and varies with the reaction medium. In aqueous sulfuric acid, the reaction rate is highly dependent on the acid concentration.

3.2. Quantitative Kinetic Data

The following table summarizes the pseudo-first-order rate constants for the sulfonation of benzene in aqueous sulfuric acid at different temperatures and concentrations.

| Temperature (°C) | H₂SO₄ (wt%) | Pseudo-first-order rate constant (k) (s⁻¹) | Reference |

| 5.0 | 85.2 | 1.3 x 10⁻⁵ | [5] |

| 25.0 | 85.2 | 2.1 x 10⁻⁴ | [5] |

| 45.0 | 85.2 | 2.2 x 10⁻³ | [5] |

| 25.0 | 90.1 | 4.9 x 10⁻³ | [5] |

| 25.0 | 95.0 | 8.1 x 10⁻² | [5] |

3.3. Activation Energy

The activation energy for the sulfonation of benzene varies with the concentration of sulfuric acid. For the sulfonation in 85.2 wt% H₂SO₄, the apparent activation energy can be calculated from the data in the table above using the Arrhenius equation. A study on the sulfonation of p-xylene, a related reaction, reported apparent activation energies as a function of sulfuric acid concentration.[5] Theoretical calculations for the concerted mechanism involving two SO₃ molecules suggest activation barriers that are 12–20 kcal/mol lower than the single SO₃ pathway.[3]

3.4. Reversibility and Desulfonation

The sulfonation of benzene is a reversible reaction.[1] The reverse reaction, known as desulfonation, is favored by the presence of water and high temperatures. This is because sulfur trioxide readily reacts with water to form sulfuric acid, thus shifting the equilibrium back towards the reactants.[6]

C₆H₅SO₃H + H₂O ⇌ C₆H₆ + H₂SO₄

Experimental Protocols

This section outlines a detailed methodology for a kinetic study of benzene sulfonation.

4.1. Materials and Equipment

-

Benzene (analytical grade)

-

Concentrated sulfuric acid (98 wt%)

-

Fuming sulfuric acid (oleum, e.g., 20% free SO₃)

-

Deionized water

-

Ice bath

-

Constant temperature bath

-

Jacketed glass reactor with a mechanical stirrer, thermometer, and sampling port

-

Burette and standard sodium hydroxide solution for titration

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis[7][8][9]

4.2. Experimental Workflow for Kinetic Measurement

4.3. Detailed Procedure

-

Preparation of Sulfonating Agent: Prepare a sulfonating agent of the desired concentration by carefully mixing concentrated sulfuric acid and oleum or by diluting concentrated sulfuric acid with deionized water. This should be done in an ice bath due to the exothermic nature of the mixing.

-

Reactor Setup: Set up the jacketed glass reactor and connect it to a constant temperature bath to maintain the desired reaction temperature.

-

Reaction Initiation: Add a known volume of benzene to the pre-heated or pre-cooled reactor. While stirring vigorously, add the calculated amount of the sulfonating agent to initiate the reaction. Start the timer immediately upon addition.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a pipette.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of ice-cold deionized water. This stops the reaction by rapidly diluting the acid and lowering the temperature.

-

Analysis:

-

Titration: The unreacted sulfuric acid in the quenched sample can be determined by titration with a standardized sodium hydroxide solution. The amount of benzenesulfonic acid formed can then be calculated by difference.

-

Chromatographic Analysis: For more precise measurements, the concentrations of benzene and benzenesulfonic acid in the quenched samples can be determined using HPLC with a suitable column (e.g., C8 or C18) and a UV detector, or by GC after derivatization of the sulfonic acid.[7][9]

-

-

Data Analysis: Plot the concentration of benzene versus time. From this data, determine the initial reaction rate and the pseudo-first-order rate constant by fitting the data to the appropriate integrated rate law. Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot.

Conclusion

The synthesis of benzenesulfonic acid is a well-established yet mechanistically rich reaction. While the classical electrophilic aromatic substitution mechanism provides a good framework for understanding the reaction, more recent studies point towards the involvement of more complex, concerted pathways. The kinetics of the reaction are highly dependent on the reaction conditions, particularly the concentration of the sulfonating agent and the temperature. A thorough understanding of these factors, facilitated by detailed kinetic studies, is essential for the efficient and safe production of this important chemical intermediate. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with benzenesulfonic acid synthesis.

References

- 1. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Monitoring the linear alkylbenzene sulfonation process using high-temperature gas chromatography | Semantic Scholar [semanticscholar.org]

- 8. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Benzenesulfonic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for benzenesulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. The guide details experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis and presents the data in a clear, tabular format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for benzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.8 - 7.9 | Multiplet | Protons ortho to the -SO₃H group |

| 7.4 - 7.6 | Multiplet | Protons meta and para to the -SO₃H group |

| 11.0 - 12.0 | Singlet (broad) | Sulfonic acid proton (-SO₃H) |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Carbon attached to the -SO₃H group (C1) |

| ~129 | Ortho carbons (C2, C6) |

| ~133 | Para carbon (C4) |

| ~126 | Meta carbons (C3, C5) |

Note: The assignments are based on predicted spectra and may vary slightly from experimental values. A detailed experimental and theoretical study of the NMR spectra of benzenesulfonic acid has been reported.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of benzenesulfonic acid is characterized by strong absorptions corresponding to the sulfonic acid group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2500 - 3000 | Broad | O-H stretching of the sulfonic acid |

| 1600, 1480, 1450 | Medium to Strong | Aromatic C=C ring stretching |

| 1350 - 1440 | Strong | Asymmetric S=O stretching |

| 1120 - 1220 | Strong | Symmetric S=O stretching |

| 1000 - 1100 | Strong | S-O stretching |

| 690 - 900 | Strong | Aromatic C-H bending (out-of-plane) |

Note: The broadness of the O-H stretch is due to hydrogen bonding. Experimental FT-IR and FT-Raman spectra have been registered and assigned.[1]

Mass Spectrometry (MS)

The mass spectrum of benzenesulfonic acid provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides an electron ionization (EI) mass spectrum for benzenesulfonic acid.[2]

| m/z | Relative Intensity (%) | Assignment |

| 158 | ~40 | Molecular ion [M]⁺ |

| 94 | ~100 | [C₆H₆O]⁺ |

| 79 | ~80 | [C₆H₇]⁺ |

| 77 | ~60 | [C₆H₅]⁺ |

| 65 | ~30 | [C₅H₅]⁺ |

| 51 | ~40 | [C₄H₃]⁺ |

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of benzenesulfonic acid are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of benzenesulfonic acid.

Materials:

-

Benzenesulfonic acid

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, or DMSO-d₆)

-

NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of benzenesulfonic acid and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the NMR tube.[3]

-

Cap the NMR tube and gently vortex the mixture until the sample is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which will result in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum. A reference standard like TMS is typically used, with its signal set to 0 ppm.[3]

-

-

¹³C NMR:

-

Switch the probe to the ¹³C frequency.

-

Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid benzenesulfonic acid.

Materials:

-

Benzenesulfonic acid (thoroughly dried)

-

Spectroscopic grade potassium bromide (KBr) (thoroughly dried)

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Infrared spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

In a dry agate mortar, grind a small amount (1-2 mg) of benzenesulfonic acid to a fine powder.

-

Add approximately 100-200 mg of dry KBr to the mortar.

-

Thoroughly mix and grind the benzenesulfonic acid and KBr together until a homogeneous, fine powder is obtained. Moisture should be avoided as it can affect the spectrum.

-

Transfer a portion of the mixture to the die set of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of benzenesulfonic acid.

Materials:

-

Benzenesulfonic acid

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an EI source

-

Direct insertion probe or GC inlet

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Dissolve a small amount of benzenesulfonic acid in a volatile solvent. Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

-

Gas Chromatography (GC) Inlet: Prepare a dilute solution of benzenesulfonic acid in a suitable solvent. Inject the solution into the GC, which will separate the compound and introduce it into the mass spectrometer.

-

-

Ionization:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5]

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and fragment ions.[5]

-

-

Mass Analysis:

-

The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions to aid in structure elucidation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like benzenesulfonic acid.

References

- 1. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzenesulfonic acid [webbook.nist.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Benzenesulfonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of benzenesulfonic acid in various organic solvents. Benzenesulfonic acid, a strong organic acid, plays a significant role as a catalyst and intermediate in numerous chemical processes, including drug development and synthesis.[1] A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation development. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflow diagrams to assist researchers in this critical area.

Introduction

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest aromatic sulfonic acid, appearing as a colorless, crystalline solid.[2] Its molecular structure, featuring a hydrophobic benzene ring and a hydrophilic sulfonic acid group, results in a wide range of solubilities across different solvent classes.[3] This dual nature makes it soluble in polar solvents like water and alcohols, while its aromatic character allows for some solubility in less polar organic solvents.[2][3][4] In the pharmaceutical industry, benzenesulfonic acid is often used to form benzenesulfonate salts of drug substances, also known as "besylates," to improve their solubility and stability.

This guide aims to provide a centralized resource for scientists and researchers, consolidating available solubility data and standardizing experimental methodologies for its determination.

Physicochemical Properties of Benzenesulfonic Acid

A summary of the key physicochemical properties of benzenesulfonic acid is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of Benzenesulfonic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃S | [2] |

| Molar Mass | 158.18 g/mol | [3] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 51 °C (anhydrous) | [2] |

| Boiling Point | 190 °C | [2] |

| pKa | -2.8 | [2] |

Solubility of Benzenesulfonic Acid in Organic Solvents

The solubility of benzenesulfonic acid is highly dependent on the polarity of the solvent. The sulfonic acid group can engage in strong hydrogen bonding with protic solvents, while the benzene ring can interact with nonpolar solvents through van der Waals forces.

Qualitative Solubility

A qualitative overview of the solubility of benzenesulfonic acid in common organic solvents is provided in Table 2. This information is useful for initial solvent screening and process development.

Table 2: Qualitative Solubility of Benzenesulfonic Acid in Organic Solvents

| Solvent | Classification | Solubility Description | Reference |

| Water | Protic | Soluble | [2][3][4] |

| Ethanol | Protic (Alcohol) | Soluble | [2][3][4] |

| Acetone | Aprotic (Ketone) | Soluble | [3] |

| Benzene | Aromatic | Slightly Soluble | [2][4] |

| Diethyl Ether | Aprotic (Ether) | Insoluble | [2][4] |

| Carbon Disulfide | Nonpolar | Insoluble | [4] |

Quantitative Solubility

Table 3: Quantitative Solubility of Benzenesulfonic Acid

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | 93 | [5] |

Note: Further experimental determination is required to populate this table for a broader range of organic solvents.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for any research or development activity. This section provides detailed methodologies for three common techniques used to measure the solubility of organic compounds.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid.[6] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of benzenesulfonic acid to the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer or shaker bath at a constant temperature for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[6]

-

-

Sample Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette or syringe. To prevent precipitation or dissolution due to temperature changes, ensure the sampling device is at the same temperature as the solution.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container.

-

-

Analysis:

-

Weigh the container with the filtrate to determine the total mass of the saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the benzenesulfonic acid.

-

Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it to determine the mass of the dissolved benzenesulfonic acid.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved benzenesulfonic acid / Volume of supernatant) x 100

-

UV/Vis Spectroscopy Method

UV/Vis spectroscopy is a rapid and sensitive method for determining the concentration of compounds that absorb ultraviolet or visible light.[7] Benzenesulfonic acid, containing an aromatic ring, exhibits strong UV absorbance, making this a suitable technique.

Experimental Workflow for UV/Vis Spectroscopic Solubility Determination

Caption: UV/Vis spectroscopy workflow for solubility determination.

Detailed Protocol:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of benzenesulfonic acid of a known high concentration in the desired organic solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Using a UV/Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for benzenesulfonic acid in the chosen solvent.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of benzenesulfonic acid in the same solvent at a constant temperature, as described in the gravimetric method.

-

Filter the supernatant to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of benzenesulfonic acid in the solvent at that temperature.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for determining the solubility of compounds in complex matrices and for compounds that may not have a strong UV/Vis absorbance.

Experimental Workflow for HPLC Solubility Determination

Caption: HPLC workflow for solubility determination.

Detailed Protocol:

-

Method Development and Calibration:

-

Develop a suitable HPLC method for the analysis of benzenesulfonic acid. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of benzenesulfonic acid with known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard solution into the HPLC system and record the corresponding peak area from the chromatogram.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of benzenesulfonic acid in the organic solvent of interest at a constant temperature.

-

Filter the supernatant to remove undissolved solid.

-

Accurately dilute a known volume of the filtered supernatant with the mobile phase or a compatible solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area for benzenesulfonic acid.

-

-

Calculation:

-

Determine the concentration of the diluted solution using the calibration curve.

-

Calculate the solubility by multiplying the concentration of the diluted solution by the dilution factor.

-

Conclusion

This technical guide has provided a detailed overview of the solubility of benzenesulfonic acid in organic solvents, catering to the needs of researchers, scientists, and drug development professionals. While qualitative data is readily available, there is a clear need for more extensive quantitative solubility studies across a broader range of organic solvents and temperatures to fully characterize this important compound. The detailed experimental protocols for gravimetric, UV/Vis spectroscopic, and HPLC methods provided herein offer standardized approaches to generate reliable and comparable solubility data. The inclusion of workflow diagrams aims to facilitate a clear understanding of the experimental procedures. Further research to expand the quantitative solubility database for benzenesulfonic acid is highly encouraged to support its wide-ranging applications in science and industry.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Benzenesulfonic Acid and its Common Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonic acid and its derivatives are a cornerstone of modern organic chemistry, with wide-ranging applications from industrial synthesis to the development of life-saving pharmaceuticals. This guide provides a comprehensive technical overview of benzenesulfonic acid and three of its most pivotal derivatives: p-toluenesulfonic acid, dodecylbenzenesulfonic acid, and sulfanilamide. It delves into their physicochemical properties, detailed synthesis protocols, and their roles in significant biochemical pathways and industrial applications.

Core Concepts and Physicochemical Properties

Benzenesulfonic acid (C₆H₅SO₃H) is the simplest aromatic sulfonic acid, characterized by a sulfonic acid group attached to a benzene ring.[1][2] This strong acid is highly soluble in water and polar organic solvents.[2] Its derivatives are formed by substitutions on the benzene ring, leading to a diverse array of chemical properties and applications.

Table 1: Physicochemical Properties of Benzenesulfonic Acid and Key Derivatives

| Property | Benzenesulfonic Acid | p-Toluenesulfonic Acid | Dodecylbenzenesulfonic Acid | Sulfanilamide |

| CAS Number | 98-11-3 | 104-15-4 (anhydrous), 6192-52-5 (monohydrate) | 27176-87-0 | 63-74-1 |

| Molecular Formula | C₆H₆O₃S | C₇H₈O₃S | C₁₈H₃₀O₃S | C₆H₈N₂O₂S |

| Molar Mass ( g/mol ) | 158.18 | 172.20 (anhydrous), 190.22 (monohydrate) | 326.49 | 172.21 |

| Appearance | Colorless, deliquescent needles or waxy solid | White crystalline solid | Light yellow to brown viscous liquid | White crystalline powder |

| Melting Point (°C) | 51 (anhydrous), 43-44 (hydrate) | 38 (anhydrous), 103-106 (monohydrate) | ~10 | 165-168 |

| Boiling Point (°C) | 190 | 140 at 20 mmHg | >315 | Decomposes |

| Solubility | Soluble in water, ethanol; slightly soluble in benzene; insoluble in diethyl ether, carbon disulfide | Soluble in water, ethanol, and other polar organic solvents | Soluble in water and organic solvents | Slightly soluble in cold water; soluble in hot water, ethanol, acetone, and glycerol |

| pKa | -2.8 | -2.8 | ~ -3 | ~10.4 |

Synthesis and Experimental Protocols

The synthesis of benzenesulfonic acid and its derivatives typically involves electrophilic aromatic substitution reactions. The following protocols provide detailed methodologies for their laboratory-scale preparation.

Synthesis of Benzenesulfonic Acid via Sulfonation of Benzene

Benzenesulfonic acid is prepared by the direct sulfonation of benzene using concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid).[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 78 g (1 mole) of benzene.

-

Addition of Sulfonating Agent: Slowly add 100 mL of fuming sulfuric acid (oleum) containing 20% sulfur trioxide (SO₃) to the benzene with constant stirring. The reaction is exothermic and the temperature should be maintained between 40-50°C using a water bath.

-

Reaction Completion: After the addition is complete, heat the mixture to 80-90°C for one hour to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and carefully pour it into 500 mL of cold water.

-

Isolation: The benzenesulfonic acid can be isolated by salting out with sodium chloride to precipitate sodium benzenesulfonate, which can then be converted back to the acid form by treatment with a strong acid, or the aqueous solution can be used directly for some applications.

Synthesis of p-Toluenesulfonic Acid

p-Toluenesulfonic acid (PTSA) is synthesized by the sulfonation of toluene. The ortho and para isomers are formed, with the para isomer being the major product, which can be separated by crystallization.[4]

Experimental Protocol:

-

Reaction Setup: To a 500 ml round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 100 ml of toluene and 20 ml of concentrated sulfuric acid.[5]

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction for 5-6 hours or until no more water is collected.[5]

-

Crystallization: Cool the reaction mixture. Upon addition of a small amount of water, p-toluenesulfonic acid monohydrate will crystallize out.[5]

-

Purification: Filter the crude product and wash with a small amount of cold water. Recrystallize from a minimal amount of hot water, treating with activated charcoal if necessary. Cool the solution in an ice-salt bath and pass gaseous hydrogen chloride through the solution to precipitate pure p-toluenesulfonic acid monohydrate.[5]

-

Drying: Filter the purified crystals and dry them in a desiccator. The melting point of the monohydrate is 104-105°C.[5]

Synthesis of Dodecylbenzenesulfonic Acid (DDBSA)

Dodecylbenzenesulfonic acid is a major industrial surfactant produced by the sulfonation of linear alkylbenzene (LAB).[6]

Experimental Protocol:

-

Reaction Setup: In a glass-lined reactor equipped with a stirrer and cooling system, place linear dodecylbenzene.

-

Sulfonation: Slowly add concentrated sulfuric acid or oleum to the dodecylbenzene while maintaining the temperature between 30-60°C. The molar ratio of SO₃ to dodecylbenzene is typically around 1.05:1.[7]

-

Aging: After the addition is complete, the mixture is "aged" for 1-3 hours with continued stirring to ensure complete reaction.[7]

-

Work-up: The resulting dodecylbenzenesulfonic acid is a viscous liquid that can be used directly or neutralized with a base, such as sodium hydroxide, to form the corresponding sulfonate salt.

Synthesis of Sulfanilamide from Aniline

The synthesis of sulfanilamide from aniline is a multi-step process involving protection of the amino group, chlorosulfonation, amination, and deprotection.[8]

Experimental Protocol:

-

Acetylation of Aniline: React aniline with acetic anhydride to form acetanilide. This protects the amino group from the subsequent harsh reaction conditions.

-

Chlorosulfonation of Acetanilide: Treat the acetanilide with chlorosulfonic acid. This introduces the sulfonyl chloride group (-SO₂Cl) at the para position.

-

Amination: React the p-acetamidobenzenesulfonyl chloride with an excess of aqueous ammonia. This replaces the chlorine atom with an amino group, forming p-acetamidobenzenesulfonamide.

-

Hydrolysis: Hydrolyze the acetamido group by heating with dilute hydrochloric acid to yield sulfanilamide. The product is then neutralized and recrystallized.

Signaling Pathways and Mechanisms of Action

Benzenesulfonic acid derivatives, particularly sulfonamides, are renowned for their therapeutic effects, which are primarily achieved through the inhibition of specific enzymatic pathways.

Inhibition of Folic Acid Synthesis by Sulfonamides

The antibacterial action of sulfanilamide and other sulfa drugs stems from their ability to interfere with the de novo synthesis of folic acid in bacteria.[9][10] Folic acid is an essential nutrient for the synthesis of nucleic acids and certain amino acids.[11] Bacteria synthesize folic acid from p-aminobenzoic acid (PABA), while humans obtain it from their diet. This metabolic difference allows for the selective toxicity of sulfonamides against bacteria.[10]

Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[12] By binding to the active site of DHPS, sulfonamides prevent the incorporation of PABA into dihydropteroate, a precursor to folic acid, thereby halting bacterial growth and replication.[13]

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzenesulfonic acid - American Chemical Society [acs.org]

- 3. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 4. spegroup.ru [spegroup.ru]

- 5. prepchem.com [prepchem.com]

- 6. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma of CAS 85409-69-4: A Case of Ambiguous Identity

A comprehensive investigation into the chemical identity of CAS number 85409-69-4 reveals a significant and persistent ambiguity in publicly available scientific and regulatory databases. This ambiguity precludes the creation of a definitive technical guide on its structure elucidation, as the substance itself lacks a single, consistently defined chemical structure.

Initial research into CAS 85409-69-4 uncovered conflicting information from various chemical suppliers and databases. Some sources identify the substance as a complex benzenesulphonic acid derivative with the molecular formula C43H89N3O10. In stark contrast, other reputable sources classify it as a quaternary ammonium compound, specifically N-Alkyl-N,N-dimethyl-N-benzylammonium chloride, or a mixture of related substances with varying alkyl chain lengths (e.g., benzyl-C12-14-alkyldimethyl chlorides).

Further investigation into regulatory databases, such as the European Chemicals Agency (ECHA), indicates that a substance with this CAS number is registered under the REACH regulations. However, the information provided by ECHA does not resolve the structural ambiguity. The substance is often described in broad terms based on its industrial uses and applications rather than by a precise chemical structure. This is not uncommon for certain industrial chemicals which are often registered as mixtures or "UVCB" substances (Substances of Unknown or Variable composition, Complex reaction products or Biological materials).

The direct consequence of this lack of a single, well-defined chemical structure is the impossibility of fulfilling the core requirements of a technical guide on its structure elucidation. Without a confirmed molecular identity, the following critical components cannot be provided:

-

Quantitative Data Presentation: It is not possible to summarize quantitative data (e.g., spectroscopic information) into structured tables as no specific and reliable data sets are available for a compound with an unconfirmed structure.

-

Experimental Protocols: Detailed methodologies for key experiments such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are entirely dependent on the molecule being analyzed. Without a known target structure, these protocols cannot be described.

-

Visualization of Pathways and Workflows: The creation of diagrams for signaling pathways or experimental workflows is contingent on having a defined chemical entity and understanding its interactions or the process of its structural determination.

Logical Workflow for Structure Elucidation (Hypothetical)

While a specific elucidation for CAS 85409-69-4 cannot be detailed, a general logical workflow for determining the structure of an unknown compound is presented below. This diagram illustrates the necessary steps that would be taken if a pure, single substance were available for analysis.

Caption: A generalized workflow for the structure elucidation of an unknown chemical compound.

Thermogravimetric Analysis of Benzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermogravimetric analysis (TGA) of benzenesulfonic acid, a crucial analytical technique for characterizing the thermal stability and decomposition profile of this widely used organic compound. Benzenesulfonic acid and its derivatives are significant in various industrial applications, including as catalysts, intermediates in dye and pharmaceutical synthesis, and as doping agents in conducting polymers. Understanding their thermal behavior is paramount for ensuring product quality, stability, and safety.

Thermal Decomposition Profile

Thermogravimetric analysis of benzenesulfonic acid typically reveals a multi-stage decomposition process. The initial weight loss, if the sample is a hydrate, corresponds to the loss of water molecules. This is followed by the main decomposition event, which is the desulfonation of the aromatic ring at elevated temperatures.

Benzenesulfonic Acid Monohydrate:

Benzenesulfonic acid is hygroscopic and often exists as a monohydrate (C₆H₅SO₃H · H₂O). The TGA curve of the monohydrate will exhibit an initial weight loss corresponding to the removal of one mole of water per mole of the acid. This dehydration step is typically observed at temperatures below 150°C.

Anhydrous Benzenesulfonic Acid:

The primary thermal decomposition of anhydrous benzenesulfonic acid involves the cleavage of the carbon-sulfur bond, a reaction known as desulfonation. This process typically occurs at temperatures above 200°C, yielding benzene and sulfur trioxide as the primary volatile products. The sulfonation reaction is known to be reversible at temperatures exceeding 220°C[1]. Studies on various aromatic sulfonic acids have shown that they thermally decompose in the range of 200-300°C[2].

The overall decomposition reaction can be represented as:

C₆H₅SO₃H(s) → C₆H₆(g) + SO₃(g)

Quantitative Data Summary

The following table summarizes the expected thermal events and corresponding mass losses for benzenesulfonic acid monohydrate during thermogravimetric analysis.

| Thermal Event | Temperature Range (°C) | Theoretical Mass Loss (%) |

| Dehydration | < 150 | ~10.2% |

| Desulfonation | > 200 | ~89.8% (of anhydrous) |

Note: The actual temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

A standard experimental procedure for the thermogravimetric analysis of benzenesulfonic acid is outlined below. Due to its acidic and hygroscopic nature, careful sample handling is required.

Instrumentation:

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.

-

Balance: A microbalance with high sensitivity integrated into the TGA instrument.

-

Sample Pans: Inert sample pans, typically platinum or ceramic, are recommended due to the corrosive nature of the analyte at high temperatures.

-

Purge Gas: High-purity inert gas, such as nitrogen or argon, to prevent oxidative side reactions.

Methodology:

-

Sample Preparation: A small amount of benzenesulfonic acid (typically 5-10 mg) is accurately weighed into a clean, tared TGA sample pan. Due to its hygroscopic nature, sample preparation should be performed in a low-humidity environment (e.g., a glove box) if the anhydrous form is being analyzed.

-

Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

Visualizations

Thermal Decomposition Pathway of Benzenesulfonic Acid

The following diagram illustrates the primary thermal decomposition pathway of benzenesulfonic acid.

Experimental Workflow for Thermogravimetric Analysis

The logical flow of a typical TGA experiment is depicted in the diagram below.

References

1H-Pyrazole-3-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 1H-Pyrazole-3-carboxylic Acid Derivatives

Introduction

1H-Pyrazole-3-carboxylic acid and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous molecules with wide-ranging applications in the pharmaceutical and agrochemical industries.[1][2] These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Notably, blockbuster drugs such as Celecoxib (a COX-2 inhibitor) and Rimonabant (an anti-obesity drug) feature the pyrazole core, highlighting its importance in drug design and development.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 1H-pyrazole-3-carboxylic acid derivatives, detailed experimental protocols, and quantitative data to aid researchers and scientists in this field.

Core Synthetic Strategies

The synthesis of the 1H-pyrazole-3-carboxylic acid scaffold can be broadly categorized into two main approaches: the construction of the pyrazole ring itself and the subsequent derivatization of the carboxylic acid moiety.

Pyrazole Ring Formation

The most prevalent methods for constructing the pyrazole ring involve cyclocondensation and cycloaddition reactions.

This is the most classical and widely used method, often referred to as the Knorr pyrazole synthesis.[1] It involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][5]

-

From 1,3-Diketones and Diketoesters: The reaction between a 1,3-dicarbonyl compound and a hydrazine is a straightforward approach to polysubstituted pyrazoles.[5][6] The use of β-diketoesters is particularly relevant for synthesizing pyrazole-3-carboxylic acid derivatives.[7][8] A significant challenge with this method can be the formation of regioisomers when using substituted hydrazines and unsymmetrical diketones.[1]

-

From α,β-Unsaturated Carbonyl Compounds: The cyclocondensation of hydrazines with α,β-unsaturated ketones (chalcones) typically yields pyrazolines, which then require an oxidation step to form the aromatic pyrazole ring.[5][9] However, α,β-vinyl ketones with a leaving group can directly lead to pyrazoles.[5]

This method involves the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[10][11] While effective, this approach can be limited by the need to handle potentially toxic and explosive diazo compounds.[10] Recent developments have focused on in-situ generation of diazo compounds from sources like N-tosylhydrazones to improve safety and convenience.[11] This method is highly valuable for accessing specific substitution patterns that may be difficult to obtain through cyclocondensation.

MCRs offer an efficient and atom-economical approach to complex molecules in a single step.[1][2] Several one-pot procedures for pyrazole synthesis have been developed, often combining the generation of a 1,3-dicarbonyl intermediate in situ followed by cyclocondensation with a hydrazine.[1][2]

Derivatization of the Carboxylic Acid Group

Once the 1H-pyrazole-3-carboxylic acid core is synthesized, the carboxylic acid functional group serves as a versatile handle for further elaboration to produce esters, amides, and other derivatives.[12][13][14]

-

Formation of Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13][15] This intermediate is often used without isolation for subsequent reactions.[12]

-

Esterification: Pyrazole-3-carboxylic acid esters can be synthesized directly during the cyclocondensation step by using diketoesters or through standard esterification methods (e.g., Fischer esterification) from the parent carboxylic acid.[4][7][12]

-

Amide Bond Formation: Amide derivatives are commonly prepared by reacting the pyrazole-3-carbonyl chloride with various primary or secondary amines.[13][15][16] Alternatively, standard peptide coupling reagents (e.g., DCC, HATU) can be used to directly couple the carboxylic acid with an amine.[17]

Data Presentation: Synthesis of 1H-Pyrazole-3-Carboxylic Acid Derivatives

The following tables summarize quantitative data for various synthetic methods.

Table 1: Synthesis via Cyclocondensation Reactions

| Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |

| Diethyl oxalate, Acetophenone derivatives | 1. Sodium ethoxide; 2. Hydrazine hydrate, Glacial acetic acid | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | 40-70 | [4] |

| 4-Benzoyl-5-phenyl-2,3-furandione, Hydrazone derivative | Varies | 4-Benzoyl-5-phenyl-1-substituted-1H-pyrazole-3-carboxylic acid | - | [12] |

| 2,3-Butanedione, Trialkyl orthoformate, Hydrazine HCl | 1. p-TsOH; 2. Hydrazine HCl, HCl, Ethanol, 70-80°C; 3. NaOH, H₂O, 5-80°C | 5-Acetyl-1H-pyrazole-3-carboxylic acid | ~93 (overall) | [18] |

| δ-Unsaturated 1,3-diketoesters, Arylhydrazines | Varies | 1-Aryl-3-ethoxycarbonyl-5-[α-substituted styryl]-pyrazoles | - | [7] |

Table 2: Synthesis via Derivatization of the Carboxylic Acid

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 1. SOCl₂, reflux; 2. Aqueous ammonia, 0°C | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | 81 | [19] |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid | 1. SOCl₂; 2. Various amines/diamines/hydrazines | Corresponding amides/hydrazides | 50-90 | [15] |

| 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 10% NaOH in ethanol, room temperature | 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | - | [20] |

| 4-Benzoyl-5-phenyl-1-substituted-1H-pyrazole-3-carboxylic acid | 1. SOCl₂; 2. Alcohols (Schotten-Baumann method) | Corresponding esters | - | [12] |

Experimental Protocols

Protocol 1: Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid via Cyclocondensation[19]

This protocol involves the hydrolysis of an intermediate ester (Intermediate IV from the patent).

-

Reaction Setup: To a suitable reaction vessel, add Intermediate IV (ethyl 5-acetyl-1H-pyrazole-3-carboxylate) and a solvent (e.g., ethanol) in a volume ratio of approximately 1:6 (w/v).

-

Hydrolysis: Add a solution of sodium hydroxide (3 molar equivalents) in water.

-

Reaction Conditions: Stir the mixture at a temperature between 5°C and 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, adjust the pH of the solution to acidic (pH 2-3) using a suitable acid (e.g., 2N HCl).

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash it with water, and dry under vacuum to yield 5-acetyl-1H-pyrazole-3-carboxylic acid.

Protocol 2: General Procedure for the Synthesis of 1H-Pyrazole-3-carboxamides[12][20]

This two-step protocol involves the formation of an acid chloride followed by amidation.

Step A: Formation of 1H-Pyrazole-3-carbonyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, place the 1H-pyrazole-3-carboxylic acid derivative (1 equivalent).

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 3 equivalents or used as solvent).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, or stir at room temperature for 24 hours.[12] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 1H-pyrazole-3-carbonyl chloride is often a solid or oil and is typically used in the next step without further purification due to its instability.[12]

Step B: Amide Formation

-

Reaction Setup: Dissolve the crude acid chloride from Step A in a suitable anhydrous solvent (e.g., xylene, benzene, or THF) in a flask placed in an ice-water bath.

-

Nucleophile Addition: Slowly add a solution of the desired amine (2 equivalents) or aqueous ammonia to the flask with vigorous stirring.

-

Reaction Conditions: Continue stirring the mixture in the ice-water bath for several hours (e.g., 24 hours).[12] Monitor the reaction by TLC until the starting acid chloride has been consumed.

-

Work-up and Isolation: Upon completion, the precipitated product is collected by filtration. If the product is soluble, the reaction mixture may require an aqueous work-up, extraction with an organic solvent, drying, and purification by crystallization or column chromatography to afford the pure 1H-pyrazole-3-carboxamide derivative.

Visualizations

Caption: Overview of synthetic pathways to 1H-pyrazole-3-carboxylic acid derivatives.

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hepatochem.com [hepatochem.com]

- 18. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 19. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 20. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Benzenesulfonic Acid in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for benzenesulfonic acid, a compound frequently utilized in pharmaceutical development and chemical synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

Benzenesulfonic acid is a corrosive and harmful substance that requires careful handling.[1][2][3][4] It can cause severe skin burns and eye damage upon contact.[1][2][4][5][6][7] Ingestion is harmful, and inhalation may cause respiratory irritation.[1][5][8][9]

Table 1: GHS Hazard Classification of Benzenesulfonic Acid

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][4] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[1][2][4][8] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2][4] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[8] |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals[8] |

Physical and Chemical Properties

Understanding the physical and chemical properties of benzenesulfonic acid is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of Benzenesulfonic Acid

| Property | Value |

| Chemical Formula | C₆H₆O₃S[1][2][4][10] |

| Molecular Weight | 158.17 g/mol [2][4][10] |

| Appearance | Colorless to yellowish crystalline solid or flakes[9] |

| Odor | Pungent[9] |

| Melting Point | 45 - 50 °C / 113 - 122 °F[3] |

| Boiling Point | 190 °C (decomposes) |

| Flash Point | > 100 °C / > 212 °F[3] |

| Solubility | Soluble in water and alcohol; slightly soluble in benzene; insoluble in nonpolar solvents like diethyl ether.[5] |

| pKa | -2.8[8][11] |

| Hygroscopicity | Hygroscopic; sensitive to moisture[2][3] |

Toxicological Data

The toxicological profile of benzenesulfonic acid underscores the need for stringent safety measures.

Table 3: Toxicological Data for Benzenesulfonic Acid

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 890 µl/kg[8] |

Chemical Incompatibilities

Benzenesulfonic acid is a strong acid and can react violently with a variety of substances.[1] Proper segregation and storage are crucial to prevent hazardous reactions.

Table 4: Specific Chemical Incompatibilities of Benzenesulfonic Acid

| Incompatible Material | Nature of Hazard |

| Strong Bases | Reacts violently, generating heat.[1][5] |

| Strong Oxidizing Agents | Reacts violently.[1] |

| Metals | Corrosive to many metals, producing flammable/explosive hydrogen gas.[9] |

| Water | The solution in water is a strong acid.[1][9] |

| Phosphorus Pentoxide | Dehydration reaction gives benzenesulfonic acid anhydride.[5] |

| Phosphorus Pentachloride | Reacts to form benzenesulfonyl chloride.[5] |

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and use of benzenesulfonic acid in a laboratory setting.

Protocol 1: Safe Handling and Storage of Benzenesulfonic Acid

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][9][10][12]

-

Skin Protection: Wear a chemically resistant laboratory coat, long-sleeved clothing, and an apron.[4][9]

-

Hand Protection: Use impervious gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[4][12]

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator with an appropriate cartridge.[12]

-

-

Handling Procedures:

-

Storage:

Protocol 2: First Aid Procedures for Benzenesulfonic Acid Exposure

-

General Advice:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Protocol 3: Laboratory Spill Response and Cleanup for Benzenesulfonic Acid

-

Immediate Actions:

-

Containment and Cleanup:

-

For solid spills, dampen the material with water to prevent dust formation.[5]

-

Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][5]

-

For liquid spills, cover with a dry, inert absorbent material such as sand, earth, or vermiculite.[1][10] Do not use combustible materials like sawdust.

-

Collect the absorbed material into a labeled container for disposal.[2]

-

Wash the spill area with a strong soap and water solution.[5]

-

-

Post-Cleanup:

Protocol 4: Waste Disposal of Benzenesulfonic Acid

-

Containerization:

-

Collect waste benzenesulfonic acid and contaminated materials in clearly labeled, sealed containers.[2]

-

-

Disposal:

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling benzenesulfonic acid.

Caption: Workflow for responding to a benzenesulfonic acid spill.

Caption: Decision tree for selecting appropriate PPE.

References

- 1. hnsincere.com [hnsincere.com]

- 2. researchgate.net [researchgate.net]

- 3. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 4. coleparmer.com [coleparmer.com]

- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Benzenesulphonic acid — Alleima [alleima.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Benzenesulfonic acid - American Chemical Society [acs.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chemcess.com [chemcess.com]

- 12. doublewalltank.com [doublewalltank.com]

Methodological & Application

Application Notes and Protocols for Benzenesulfonic Acid-Catalyzed Esterification of Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of benzenesulfonic acid and its derivatives as catalysts in the esterification of fatty acids. This process is crucial for the synthesis of various esters with applications in biodiesel production, lubricants, plasticizers, and as intermediates in pharmaceutical and cosmetic industries.

Introduction

Esterification is a fundamental organic reaction where a carboxylic acid reacts with an alcohol to form an ester and water. The reaction is typically reversible and often requires a catalyst to achieve reasonable reaction rates and yields. Benzenesulfonic acid and its substituted derivatives, such as p-toluenesulfonic acid (p-TSA) and dodecylbenzenesulfonic acid (DBSA), are strong Brønsted acids that serve as highly effective catalysts for this transformation. They offer advantages over traditional mineral acids like sulfuric acid, including reduced corrosiveness and, in some cases, easier handling and removal.

The mechanism of this acid-catalyzed esterification is known as the Fischer-Speier esterification. It involves the protonation of the carbonyl oxygen of the fatty acid by the sulfonic acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the catalyst, yields the final ester product.

Key Applications

-

Biodiesel Production: Catalytic esterification of free fatty acids (FFAs) present in low-cost feedstocks like waste cooking oil, animal fats (e.g., tallow), and non-edible vegetable oils is a critical pretreatment step in biodiesel production to convert FFAs into fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs).

-

Synthesis of Specialty Esters: Production of esters for use as emollients and conditioning agents in cosmetics and personal care products.

-

Lubricant and Plasticizer Manufacturing: Synthesis of long-chain fatty acid esters that serve as biodegradable lubricants and environmentally friendly plasticizers.

-

Pharmaceutical Intermediates: Esterification is a common step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Experimental Protocols

General Protocol for the Esterification of a Fatty Acid with a Short-Chain Alcohol (e.g., Methanol or Ethanol)

This protocol describes a general procedure for the esterification of a fatty acid using benzenesulfonic acid or a derivative as a catalyst.

Materials:

-

Fatty acid (e.g., oleic acid, palmitic acid, stearic acid)

-

Alcohol (e.g., methanol, ethanol)

-

Benzenesulfonic acid or a derivative (e.g., p-toluenesulfonic acid monohydrate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent (e.g., toluene, hexane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (optional, for water removal)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the fatty acid.

-

Add the alcohol in the desired molar excess. A common range is a 3:1 to 15:1 molar ratio of alcohol to fatty acid.

-

Add the benzenesulfonic acid catalyst. The catalyst loading typically ranges from 1 to 10 mol% relative to the fatty acid.

-

If using a Dean-Stark apparatus to remove water, add a suitable solvent that forms an azeotrope with water, such as toluene.

-

Assemble the reflux condenser (and Dean-Stark apparatus, if used) on the flask.

-

Heat the reaction mixture to the desired temperature (typically between 60°C and 120°C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

-

The crude product can be further purified by distillation or column chromatography if necessary.

Protocol for the Esterification of Oleic Acid with Methanol Catalyzed by a Sulfonated Chitosan Solid Acid Catalyst

This protocol outlines the synthesis of methyl oleate using a heterogeneous sulfonic acid catalyst.

Procedure:

-

In a reaction vessel, combine oleic acid and methanol at a 15:1 molar ratio of methanol to oleic acid.

-

Add the sulfonated chitosan solid acid catalyst at a loading of 3 wt% relative to the oleic acid.

-

Heat the reaction mixture to 75°C with stirring for 3 hours.

-

After the reaction, the solid catalyst can be recovered by filtration.

-

The liquid product mixture is then purified to isolate the methyl oleate. This protocol has been reported to achieve a methyl oleate yield of 95.7%[1].

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on benzenesulfonic acid-catalyzed esterification of fatty acids.

| Fatty Acid | Alcohol | Catalyst | Catalyst Loading | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

| Oleic Acid & Palmitic Acid (75:25 w/w) | Ethanol | Sulfonic Acid Functionalized Ionic Liquid | 0.3 equivalents | 16.5:1 | 100 | 8 | High Conversion (by TLC) | [2] |

| Oleic Acid | Methanol | Sulfonated Chitosan | 3 wt% | 15:1 | 75 | 3 | 95.7% Yield | [1] |

| Soybean Saponin-Acidified Oil | Methanol Vapor | Carbon-Based Solid Acid | 6 wt% | 50:1 | 76 | 4 | 98.9% Conversion | [3] |

| Oleic Acid/Lauric Acid Mixtures | Methanol | Sulfuric Acid | 0.2 - 1.0 %mass | 3:1 - 9:1 | Boiling Point | 1.3 - 2 | Variable | [4] |

| Beef Tallow | Methanol | Hydrochloric Acid | 0.5% | 6:1 (v/v) | 60 | 1.5 | 96.30% Yield | [5] |

Visualizations

Fischer-Speier Esterification Mechanism

References

Application Notes and Protocols for Benzenesulfonic Acid in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction